molecular formula C13H11ClN2O2 B2610766 2-chloro-N-(2-hydroxy-3-methylphenyl)pyridine-4-carboxamide CAS No. 1394792-44-9

2-chloro-N-(2-hydroxy-3-methylphenyl)pyridine-4-carboxamide

Cat. No.: B2610766
CAS No.: 1394792-44-9
M. Wt: 262.69
InChI Key: LMIPVANSHZUAHT-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-3-methylphenyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of aromatic amides This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a carboxamide group at the 4-position Additionally, the carboxamide nitrogen is bonded to a 2-hydroxy-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-3-methylphenyl)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with an appropriate amine, such as 2-hydroxy-3-methylphenylamine, under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-3-methylphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-chloro-N-(2-hydroxy-3-methylphenyl)pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-3-methylphenyl)pyridine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxyl and carboxamide groups can form hydrogen bonds with target molecules, while the chloro group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-hydroxyphenyl)pyridine-4-carboxamide
  • 2-chloro-N-(3-hydroxy-4-methylphenyl)pyridine-4-carboxamide
  • 2-chloro-N-(2-hydroxy-3-ethylphenyl)pyridine-4-carboxamide

Uniqueness

2-chloro-N-(2-hydroxy-3-methylphenyl)pyridine-4-carboxamide is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position of the phenyl ring can affect the compound’s steric and electronic properties, potentially leading to different interactions with target molecules compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-3-methylphenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-8-3-2-4-10(12(8)17)16-13(18)9-5-6-15-11(14)7-9/h2-7,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIPVANSHZUAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=NC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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